Lansoprazole Sulfide is a key intermediate in the synthesis of Lansoprazole, a commercially available proton pump inhibitor (PPI) used to treat gastrointestinal disorders [, ]. Chemically, it is a sulfide derivative of Lansoprazole, differing by the oxidation state of the sulfur atom. While not a pharmaceutical itself, Lansoprazole Sulfide holds significant value in research due to its role in understanding Lansoprazole metabolism and exploring alternative therapeutic avenues.
Lansoprazole Sulfide-d4 is a deuterated derivative of Lansoprazole Sulfide, which is a metabolite of Lansoprazole, a well-known proton pump inhibitor. This compound is primarily utilized in scientific research and pharmaceutical studies due to its unique isotopic labeling, which enhances the tracking and analysis of drug metabolism and pharmacokinetics. Lansoprazole itself is widely employed in treating conditions such as gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion.
Lansoprazole Sulfide-d4 falls under the category of pharmaceutical compounds, specifically as a proton pump inhibitor. Its classification as a labeled compound makes it significant for research applications, particularly in pharmacological studies involving drug metabolism.
The synthesis of Lansoprazole Sulfide-d4 involves several chemical reactions that incorporate deuterium into the Lansoprazole structure. The process typically includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and confirm the structure of the synthesized compound .
Lansoprazole Sulfide-d4 has a molecular formula of C16H10D4F3N3OS. The presence of deuterium atoms in its structure allows for enhanced tracking in metabolic studies.
Lansoprazole Sulfide-d4 participates in various chemical reactions typical for sulfonamide derivatives, including:
The reactivity and stability of Lansoprazole Sulfide-d4 can be influenced by factors such as pH, temperature, and the presence of other reagents, making it essential to optimize experimental conditions for desired outcomes .
As a proton pump inhibitor, Lansoprazole Sulfide-d4 functions by irreversibly binding to the H+/K+ ATPase enzyme located in the gastric parietal cells. This action effectively inhibits gastric acid secretion, resulting in decreased acidity in the stomach.
Research indicates that deuterated compounds like Lansoprazole Sulfide-d4 can provide insights into metabolic pathways due to their distinct isotopic signatures, allowing for more precise pharmacokinetic studies .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
Lansoprazole Sulfide-d4 is primarily used in:
This compound's unique properties make it invaluable for researchers focused on drug development and metabolic analysis .
Lansoprazole Sulfide-d4 represents a strategically deuterated analog of lansoprazole sulfide, an active metabolite of the widely prescribed proton pump inhibitor lansoprazole. This stable isotope-labeled compound has emerged as an indispensable research tool in pharmaceutical chemistry and drug metabolism studies. The incorporation of four deuterium atoms at specific molecular positions creates a distinct isotopic signature while preserving the compound's inherent biological activity. This molecular design enables precise tracking and quantification that is unattainable with non-deuterated counterparts, positioning Lansoprazole Sulfide-d4 as a critical asset in modern drug development pipelines, particularly for tuberculosis research and metabolic pathway elucidation [1] [2].
Lansoprazole Sulfide-d4 (CAS: 1216682-38-0) is systematically identified as 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-d4, reflecting the strategic deuteration at four hydrogen positions on the benzimidazole ring. Its molecular formula is C16H10D4F3N3OS, yielding a molecular weight of 357.39 g/mol – 4 atomic mass units higher than the non-deuterated form due to the mass difference between deuterium (2.014 u) and hydrogen (1.008 u). The compound typically presents as a white to off-white solid with slight solubility in DMSO and methanol [1] [4] [5].
Table 1: Comprehensive Chemical Identification of Lansoprazole Sulfide-d4
Identifier | Specification |
---|---|
Systematic Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-d4 |
CAS Number | 1216682-38-0 |
Molecular Formula | C16H10D4F3N3OS |
Molecular Weight | 357.39 g/mol |
Synonyms | AG-1777-d4; H 225/18-d4; K 1252-d4 [1] [7] |
Appearance | White to off-white solid |
Purity Specifications | ≥95-99.7% (HPLC); 99% atom D [5] [7] |
The structural integrity of Lansoprazole Sulfide-d4 is maintained through proper storage at -20°C in powder form, with demonstrated stability for at least three years under these conditions. The deuterium atoms are incorporated at the 4,5,6,7-positions of the benzimidazole moiety, creating a chemically identical yet isotopically distinct variant that behaves nearly identically to its non-deuterated counterpart in biological systems while offering analytical advantages [1] [5].
As a stable isotope-labeled compound, Lansoprazole Sulfide-d4 serves as an essential internal standard in mass spectrometry-based quantification, addressing critical challenges in pharmaceutical research. The deuterium atoms create a predictable mass shift that enables discrimination from endogenous compounds and non-labeled drug metabolites in complex biological matrices. When deployed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it corrects for analytical variability during sample preparation and ionization, thereby enhancing measurement accuracy and precision for lansoprazole sulfide quantification in plasma, urine, and tissue homogenates [2] [5].
The deuterium labeling significantly reduces metabolic degradation rates, particularly for oxidative metabolic pathways mediated by cytochrome P450 enzymes. Studies comparing deuterated and non-deuterated lansoprazole analogs demonstrate approximately 40% reduced clearance rates due to the deuterium kinetic isotope effect. This phenomenon occurs because bond dissociation energy increases for C-D bonds compared to C-H bonds, creating a rate-limiting effect on metabolic reactions involving hydrogen abstraction. Consequently, Lansoprazole Sulfide-d4 exhibits extended half-life in in vitro metabolic systems, making it particularly valuable for studying metabolic pathways and enzyme kinetics without altering the compound's intrinsic target affinity [8] [10].
These properties have established Lansoprazole Sulfide-d4 as a reference compound in drug interaction studies, especially those investigating CYP2C19 and CYP3A4 inhibition. Its extended metabolic stability allows researchers to distinguish between pharmacokinetic variations caused by enzyme polymorphisms versus true drug-drug interactions. Furthermore, the deuterium signature enables unambiguous differentiation between administered compounds and endogenous metabolites in mass spectrometry imaging, facilitating spatial distribution studies in tissue samples [8].
Lansoprazole Sulfide-d4 holds substantial significance across multiple pharmaceutical research domains, most notably as a potent anti-tuberculosis agent and as a tool for elucidating complex metabolic pathways. The non-deuterated parent compound demonstrates remarkable activity against Mycobacterium tuberculosis, with intracellular IC50 values of 0.59 μM and broth inhibition IC50 of 0.46 μM – potency metrics that are preserved in the deuterated form [1] [2]. The mechanism of action was recently elucidated through high-resolution (2.6 Å) cryo-electron microscopy studies, revealing that Lansoprazole Sulfide binds specifically to the Qo cavity of the mycobacterial respiratory chain supercomplex III2IV2, thereby inhibiting quinol substrate oxidation essential for bacterial energy metabolism [3].
Table 2: Anti-Tuberculosis Activity Profile of Lansoprazole Sulfide
Activity Parameter | Value | Experimental Context |
---|---|---|
Intracellular IC50 | 0.59 μM | Against M. tuberculosis in macrophages |
Broth Inhibition IC50 | 0.46 μM | In vitro culture system |
Binding Site | Qo cavity | Respiratory chain supercomplex III2IV2 |
Inhibition Target | Quinol oxidation | Respiratory chain function |
Structural Resolution | 2.6 Å | Cryo-EM structure [3] |
In metabolic research, Lansoprazole Sulfide-d4 enables comprehensive mapping of the metabolic fate of lansoprazole. The deuterium labeling allows researchers to distinguish between phase I and phase II metabolic pathways, identify reactive intermediates, and quantify low-abundance metabolites that would otherwise be obscured by background noise in mass spectrometry analyses. This capability is particularly valuable given the complex metabolic profile of lansoprazole, which undergoes extensive hepatic metabolism primarily via CYP2C19 and CYP3A4, resulting in sulfone, hydroxy, and desmethyl metabolites [8].
The compound has become instrumental in studying pharmacogenomic influences on drug metabolism, especially regarding CYP2C19 polymorphisms that significantly impact lansoprazole metabolism. By co-administering Lansoprazole Sulfide-d4 with non-deuterated lansoprazole, researchers can simultaneously track parent drug and metabolite kinetics in subjects with different genetic variants, enabling precise quantification of metabolic differences between poor, intermediate, extensive, and ultrarapid metabolizers. This approach provides insights critical for personalized medicine approaches to proton pump inhibitor therapy [8] [10].
Furthermore, Lansoprazole Sulfide-d4 facilitates advanced formulation development through precise drug release kinetics studies. Its isotopic signature allows researchers to differentiate between released drug and formulation components in dissolution testing, enabling more accurate modeling of drug release profiles. This application is particularly valuable for controlled-release formulations where understanding release kinetics is paramount to therapeutic efficacy [5] [10].
The compound's utility extends to drug distribution studies using advanced techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). The deuterium labeling provides sufficient mass separation to track tissue distribution patterns without interference from endogenous compounds, generating spatially resolved data on drug penetration into target tissues such as gastric mucosa or sites of tuberculosis infection. These capabilities collectively establish Lansoprazole Sulfide-d4 as a multifaceted research tool that significantly advances pharmaceutical sciences across discovery, development, and clinical application domains.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: